molecular formula C7H8N2S B14429789 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione CAS No. 80946-04-9

6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione

Cat. No.: B14429789
CAS No.: 80946-04-9
M. Wt: 152.22 g/mol
InChI Key: CHKQKPGYBDMGTB-UHFFFAOYSA-N
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Description

6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is an organic compound characterized by a cyclohexadiene ring with a thione group and a diaminomethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines. The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of bis-amides containing a diene moiety . The reaction conditions often include the use of ethanol or ethanol-DMSO as solvents and temperatures below 38°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring safety protocols for handling photolytic reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include bis-amides, thiols, and sulfone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione involves its ability to undergo photolytic cleavage, forming reactive intermediates such as ketenes. These intermediates can then react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include the interaction with amino functionalities in peptides and proteins, facilitating labeling and modification reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is unique due to its combination of a thione group and a diaminomethylidene substituent, which imparts distinct reactivity and potential for various applications in scientific research and industry.

Properties

CAS No.

80946-04-9

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2-sulfanylbenzenecarboximidamide

InChI

InChI=1S/C7H8N2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9)

InChI Key

CHKQKPGYBDMGTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)S

Origin of Product

United States

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